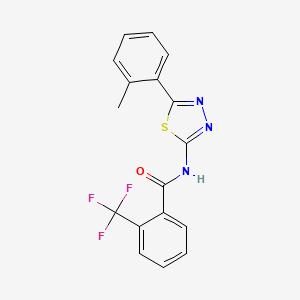

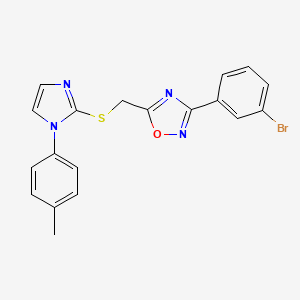

N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or its derivatives . The reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .

Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups and rings. For example, in the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8)°, respectively, with the 4-chloro- and 2-chlorophenyl .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups and rings. For example, the reaction of an aromatic aldehyde with tert-butyl amine to prepare N-tert-butyl benzamide at 100 °C .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides are synthesized by the con-densation of carboxylic acids with tert-butyl amines .

Applications De Recherche Scientifique

Microwave Promoted Synthesis

One approach to synthesizing related thiadiazole compounds involves microwave-assisted techniques, offering cleaner, more efficient, and faster synthesis compared to traditional methods. This method has been utilized for generating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating potential application for N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide in similar contexts (Saeed, 2009).

Anticancer Evaluation and Docking Study

Research on thiadiazole and benzamide derivatives has demonstrated promising anticancer activities. A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against several human cancer cell lines. These findings suggest that similar compounds, including N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, could be explored for anticancer applications (Tiwari et al., 2017).

Fluorescence Characteristics

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied, revealing significant potential for applications in fluorescent materials. These derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, suggesting that N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide could be similarly useful in developing new fluorescent materials (Zhang et al., 2017).

Electrochemical Synthesis

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through C–H thiolation indicates the broader applicability of electrochemical techniques in synthesizing thiadiazole derivatives. This process, which involves the generation of thioamidyl radicals leading to key C–S bond formation, might be applicable to the synthesis and functionalization of N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (Qian et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and are harmful if swallowed, in contact with skin or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJORDATAPKHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)